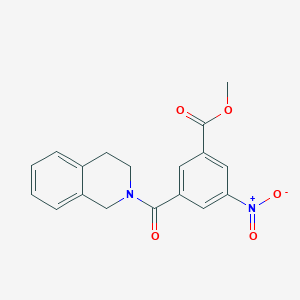

![molecular formula C21H26N6O B5560178 3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5560178.png)

3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of substances that are often explored for their potential biological activities and chemical properties. Compounds containing imidazole, triazole, and piperidine rings, like the one mentioned, are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

Compounds such as 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been synthesized and their procedures detailed, indicating a potential pathway for synthesizing the target compound. Such syntheses typically involve multiple steps, including the formation of the core piperidine structure followed by the addition of imidazole and triazole functionalities through various organic reactions (Trabanco et al., 2007).

Molecular Structure Analysis

Structural analysis of similar compounds, such as imidazo[1,2-a]pyridine derivatives, provides insights into the molecular geometry, bonding, and potential reactive sites of the compound. X-ray crystallography and NMR spectroscopy are common techniques used for such analyses, revealing details about the spatial arrangement of atoms and the electronic environment within the molecule (Dong-Mei Chen et al., 2021).

Applications De Recherche Scientifique

Mixed Ligand Complexes and Labeling of Bioactive Molecules

A basic study on mixed ligand fac-tricarbonyl complexes demonstrates the [2 + 1] approach, allowing for the labeling of bioactive molecules containing monodentate or bidentate donor sites. This method facilitates the synthesis of complexes that can be obtained with good yield and purity, influencing the physico-chemical properties of the conjugate. The study offers insights into the potential applications of these complexes in biochemical labeling and imaging (Mundwiler et al., 2004).

Synthesis of Piperidine Derivatives

Another research focuses on the convenient preparation of 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines and subsequent reduction. This method extends to benzo analogues of the title compounds, highlighting the chemical versatility and potential applications in synthetic organic chemistry (Shevchuk et al., 2012).

Antimicrobial Activity of Imidazole-Containing Benzodiazepines

Research on the synthesis of imidazole-containing 1,5-benzodiazepines using piperidine in polyethylene glycol (PEG-400) as a reaction medium has shown that these compounds exhibit significant antimicrobial activity. This study underlines the potential of such compounds in developing new antimicrobial agents (Konda et al., 2011).

Synthesis and Evaluation of Piperazine Derivatives

A study on the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives highlights their synthesis and characterization. The compounds were evaluated for their in vitro antimicrobial activities, showcasing the synthesis method's effectiveness and the compounds' potential as antimicrobial agents (Rajkumar et al., 2014).

Fungicidal Activity of Triazolyl-Dihydropyrazole

A study on the synthesis of novel fungicidal agents involving 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole compounds illustrates their potential in agriculture. Some of these compounds demonstrated excellent fungicidal activity against various fungi, indicating their potential applications in developing new fungicides (Mao et al., 2013).

Propriétés

IUPAC Name |

[3-(1-butylimidazol-2-yl)piperidin-1-yl]-(1-phenyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O/c1-2-3-12-25-14-11-22-20(25)17-8-7-13-26(15-17)21(28)19-16-27(24-23-19)18-9-5-4-6-10-18/h4-6,9-11,14,16-17H,2-3,7-8,12-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJHHSQWKONWTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C2CCCN(C2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5560116.png)

![ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5560122.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5560123.png)

![1-(2-phenylethyl)-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5560125.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)

![2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5560140.png)

![4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide](/img/structure/B5560147.png)

![2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5560159.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5560165.png)

![7-fluoro-2-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5560168.png)

![2-(3,4-dimethoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione](/img/structure/B5560186.png)

![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5560187.png)